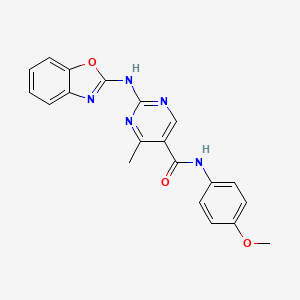
2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include condensation reactions, amidation, and various forms of activation and cyclization steps to introduce the benzoxazole and pyrimidine rings. The specific synthetic route depends on the desired structural features and functional groups in the final molecule (El-Agrody et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and interaction with biological targets. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for structural elucidation. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of its various functional groups. The structure-activity relationship (SAR) analysis helps in understanding how structural features contribute to the compound's chemical reactivity and potential biological activity (Moser et al., 2005).
Chemical Reactions and Properties
Compounds with benzoxazole, methoxyphenyl, and pyrimidinecarboxamide groups participate in a range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can be exploited to further modify the compound or to study its reactivity patterns. The presence of these functional groups also influences the compound's chemical properties, such as acidity, basicity, and photophysical properties, which are essential for its potential applications in chemical sensing, material science, and drug design (Bondock et al., 2011).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are important for predicting the compound's behavior in different environments and for its formulation in potential applications. Techniques such as differential scanning calorimetry (DSC) and solubility testing provide valuable data on these physical characteristics (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methyl-5-pyrimidinecarboxamide, such as its reactivity towards various chemical reagents, stability under different conditions, and its interaction with metals and organic solvents, are key to its applications in synthetic chemistry and drug development. Analytical techniques like infrared spectroscopy (IR), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) are used to study these properties and to monitor the compound's behavior during chemical reactions (Trilleras et al., 2009).
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-N-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-12-15(18(26)23-13-7-9-14(27-2)10-8-13)11-21-19(22-12)25-20-24-16-5-3-4-6-17(16)28-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYLBCWBSTZPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1H-pyrazol-1-yl)benzyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4129662.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4129667.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4129668.png)
![N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4129672.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4129692.png)
![2-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4129706.png)
![N-(5-tert-butyl-2-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4129714.png)
![N-(4-methoxyphenyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4129717.png)


![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4129743.png)

![1-allyl-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B4129751.png)